![molecular formula C25H27ClN2O B5085082 1-(diphenylmethyl)-4-(phenylacetyl)piperazine hydrochloride](/img/structure/B5085082.png)
1-(diphenylmethyl)-4-(phenylacetyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diphenylmethyl)-4-(phenylacetyl)piperazine hydrochloride, commonly known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of DPP is not fully understood, but it is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin and dopamine. DPP has been shown to increase the levels of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DPP has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of stress hormones, such as cortisol, and increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). These effects may contribute to its potential therapeutic benefits in depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPP in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, DPP has been shown to have low toxicity in preclinical studies, making it a safer option for research purposes. However, one limitation of using DPP in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on DPP. One area of interest is in the development of new drugs based on the structure of DPP for the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its potential therapeutic benefits in other medical conditions. Finally, more research is needed to explore the safety and efficacy of DPP in clinical trials.
In conclusion, DPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action and physiological effects have been studied extensively, and it has shown promise in the treatment of depression and anxiety disorders. While there are some limitations to using DPP in laboratory experiments, its relatively simple synthesis method and low toxicity make it a promising candidate for further research.
Synthesemethoden
The synthesis of DPP involves the reaction of benzhydryl chloride with phenylacetyl piperazine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the pure form of DPP. This method has been widely used in the laboratory to produce DPP for research purposes.
Wissenschaftliche Forschungsanwendungen
DPP has been studied extensively for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is in the treatment of depression and anxiety disorders. DPP has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-phenylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.ClH/c28-24(20-21-10-4-1-5-11-21)26-16-18-27(19-17-26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-15,25H,16-20H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJCHNYUFBMYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(phenylacetyl)piperazine hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.